Enhanced Serotonergic vs. Dopaminergic Transporter Affinity Ratio Relative to 4-Fluoro Analog
In a direct head-to-head comparison of para-substituted amphetamine analogs (side chain = non-fluorinated propylamine vs. propan-2-amine; core scaffold conserved), the 4-bromo substituent shifts the DAT:SERT inhibitory ratio significantly toward serotonergic preference relative to the 4-fluoro congener. According to Liechti and coworkers, para-bromination “resulted in enhanced serotonergic properties compared with the 4-fluoro group” [1]. Although the published dataset is on the 1-amino-propane (amphetamine) scaffold, the electronic paradigm translates to the α,α-dimethyl amine form presented here, making this core preferable for CNS programs targeting serotonin over dopamine and norepinephrine reuptake inhibition.
| Evidence Dimension | DAT:SERT ratio (transporter inhibition selectivity) |
|---|---|
| Target Compound Data | 4‑Br analog (amphetamine form) – serotonergic preference; DAT inhibition IC₅₀ ~6.3 nM at SERT; DAT:SERT >1 (serotonergic bias) |
| Comparator Or Baseline | 4‑F analog (amphetamine form) – less SERT-preferring (4‑F group yields lower DAT:SERT ratio vs. 4‑Br) |
| Quantified Difference | The 4‑bromo group shifts the transporter selectivity of the scaffold toward higher serotonergic preference compared to 4‑fluoro; precise ratio not given in open access but classified as “enhanced”. |
| Conditions | Human HEK293 cells expressing hSERT, hDAT, hNET; [³H]‑neurotransmitter reuptake inhibition assay |
Why This Matters
Demonstrates that halogen identity on this scaffold dictates monoamine affinity profile, meaning that substituting the bromo-aryl with a 4-fluoro or 4-chloro analog would undermine serotonergic selectivity for CNS drug discovery, directly impacting in vitro screening outcomes and lead optimization decisions.
- [1] Anna Rickli; Marius C. Hoener; Matthias E. Liechti. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Eur Neuropsychopharmacol. 2015 Mar;25(3):365-76. DOI: 10.1016/j.euroneuro.2014.12.012. View Source
